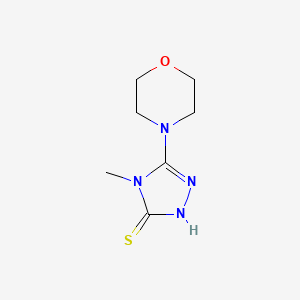

4-甲基-5-(吗啉-4-基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

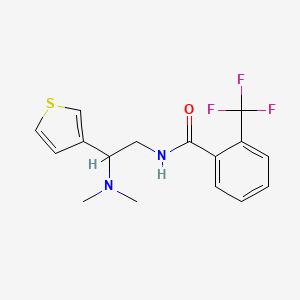

The compound "4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse range of biological activities. The presence of a morpholine ring and a thiol group in the molecule suggests potential for interactions with biological systems, possibly conferring antimicrobial or antifungal properties as seen in similar compounds .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from various amine and thiol precursors. For instance, a similar compound was synthesized by reacting a 3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one with morpholine and formaldehyde . Another example includes the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde to yield a monohydrate crystal structure . These methods could potentially be adapted for the synthesis of "4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol".

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. For example, the structure of a related compound was determined by IR, 1H-NMR, and 13C-NMR spectral data . Additionally, the crystal structure of another derivative was elucidated, showing dihedral angles and hydrogen bonding that stabilize the crystal structure .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including interactions with ortho esters, leading to the formation of novel ring systems . The reactivity of the thiol group in "4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol" could also be explored for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and biological activity, are crucial for their potential application as pharmaceuticals. For instance, the solubility of a related compound in various solvents was determined to facilitate its use in ointment form . The biological activity, including antimicrobial and antifungal effects, is also of significant interest, as demonstrated by studies on similar compounds .

科学研究应用

抗菌和抗真菌应用

- 1,2,4-三唑衍生物,包括带有吗啉的那些,表现出显着的抗菌和抗真菌活性。这些化合物,如 4-甲基-5-(吗啉-4-基)-4H-1,2,4-三唑-3-硫醇,因其在治疗各种感染中的潜力而受到探索。例如,由 4-苯基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇合成的化合物与 4-甲基-5-(吗啉-4-基)-4H-1,2,4-三唑-3-硫醇具有结构相似性,显示出显着的抗菌活性 (Bayrak 等,2009)。其他 1,2,4-三唑衍生物也有类似的发现,表明它们在抗菌治疗中的潜力 (Sahin 等,2012)。

兽医学

- 在兽医学中,1,2,4-三唑的特定衍生物,例如 4-((5-(癸基硫代)-4-甲基-4H-1,2,4-三唑-3-基)甲基)吗啉,在治疗动物皮肤上的真菌病方面显示出前景。一项研究报告了关于该化合物在体外实验中的特定活性的积极结果,表明其在动物肿瘤中进行广泛研究的潜力 (Bushuieva 等,2022)。

抗利什曼原虫活动

- 带有吗啉的 1,2,4-三唑衍生物的抗利什曼原虫活性已得到研究。例如,通过 DFT 方法使用 6-311G(d,p) 基组优化合成的化合物显示出相当大的抗利什曼原虫活性,突显了它们作为抗寄生虫剂的潜力 (Süleymanoğlu 等,2018)。

代谢研究

- 吗啉衍生物的代谢,例如吗啉 2-((4-(2-甲氧苯基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基)硫代)乙酸,已被研究以了解它们的药代动力学性质。这些研究对于开发有效的药物至关重要 (Varynskyi & Kaplaushenko,2020)。

缓蚀

- 某些 1,2,4-三唑衍生物也因其缓蚀性能而受到研究。已经发现这些化合物在腐蚀性环境中保护诸如低碳钢之类的材料方面有效,表明它们在工业应用中的潜力 (Yadav 等,2013)。

属性

IUPAC Name |

4-methyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4OS/c1-10-6(8-9-7(10)13)11-2-4-12-5-3-11/h2-5H2,1H3,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGMOJMATVVZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)NN=C1N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2565579.png)

![4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2565581.png)

![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2565582.png)

![{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2565583.png)

![1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2565584.png)

![N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide](/img/structure/B2565585.png)

![N-benzyl-N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2565587.png)

![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2565589.png)

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2565590.png)

![methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate](/img/structure/B2565597.png)